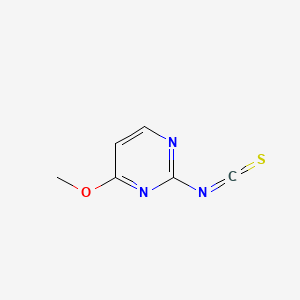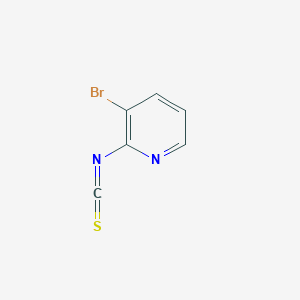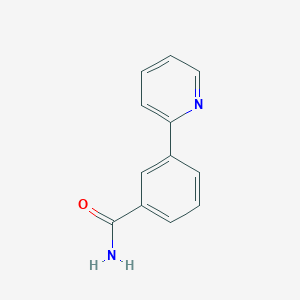
3-(Pyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-2-yl)benzamide is an organic compound that belongs to the class of N-heterocyclic amides It consists of a benzamide moiety attached to a pyridine ring at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-(Pyridin-2-yl)benzamide involves the reaction between 2-aminopyridine and benzoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction proceeds through the formation of an amide bond between the amino group of 2-aminopyridine and the carbonyl group of benzoyl chloride .
Another method involves the use of bimetallic metal-organic frameworks as catalysts. For instance, a bimetallic framework consisting of iron (III) and nickel (II) cations bridged by 1,4-benzenedicarboxylic anions can catalyze the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene. This method offers high yields and can be performed under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 3-(Pyridin-2-yl)benzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(Pyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-(Pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(Pyridin-3-yl)benzamide: Similar structure but with the pyridine ring attached at the 3-position.
3-Bromo-N-(pyridin-2-yl)benzamide: A brominated derivative with potential for different reactivity and applications.
N-(Pyridin-2-yl)amides: A broader class of compounds with varied substituents on the pyridine ring.
Uniqueness
3-(Pyridin-2-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C12H10N2O |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
3-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C12H10N2O/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11/h1-8H,(H2,13,15) |
InChIキー |
WVCMHENBRUZCCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


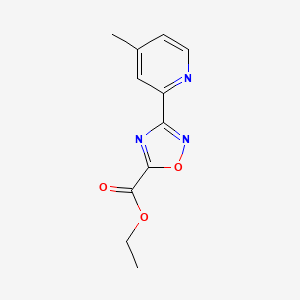



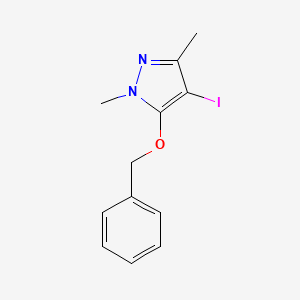

![1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13682191.png)
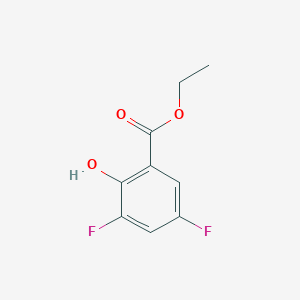
![2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13682206.png)

![3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13682217.png)
